molecular formula C16H27NO3 B11845260 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one CAS No. 95833-60-6

7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one

Katalognummer: B11845260
CAS-Nummer: 95833-60-6
Molekulargewicht: 281.39 g/mol
InChI-Schlüssel: FCVIFNSSGRCVBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one is a complex organic compound with the molecular formula C13H22N2O. It is known for its unique spirocyclic structure, which consists of multiple fused rings, making it an interesting subject for chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the intermediate compound, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure the efficient formation of the desired product. The process may also involve purification steps such as distillation or crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structures, such as:

Uniqueness

What sets 7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one apart is its specific spirocyclic structure and the presence of the hydroxyethoxy group, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications in research and industry .

Eigenschaften

CAS-Nummer

95833-60-6

Molekularformel

C16H27NO3

Molekulargewicht

281.39 g/mol

IUPAC-Name

7-(2-hydroxyethoxy)-14-azadispiro[5.1.58.26]pentadecan-15-one

InChI

InChI=1S/C16H27NO3/c18-11-12-20-13-15(7-3-1-4-8-15)14(19)17-16(13)9-5-2-6-10-16/h13,18H,1-12H2,(H,17,19)

InChI-Schlüssel

FCVIFNSSGRCVBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(C3(CCCCC3)NC2=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.